molecular formula C14H17N3O2S B2629524 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1286720-61-3

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No. B2629524
CAS RN: 1286720-61-3
M. Wt: 291.37
InChI Key: NDZLYJSZGBTMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea, also known as TH287, is a small-molecule inhibitor that has been extensively studied for its potential as a cancer treatment. This compound is known to inhibit the activity of the enzyme MTH1, which is involved in DNA repair processes in cancer cells.

Scientific Research Applications

Anticancer Applications

  • Antiproliferative Activity

    A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). These compounds were evaluated using a colorimetric assay, and some demonstrated potent inhibitory activities, suggesting their potential as anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

  • VEGFR-2 Tyrosine Kinase Inhibition

    Novel 1-aryl-3-[2-, 3-, or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. Compounds with the arylurea in the meta position to the thioether showed potent enzymatic inhibition, significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, indicating an antiangiogenic effect in HUVECs and highlighting a new substitution pattern for type II VEGFR-2 Tyr kinase inhibitors (Machado et al., 2015).

Antimicrobial and Enzyme Inhibition

  • Antimicrobial Activity

    N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas exhibited moderate antimicrobial activity in assays, showing the versatility of pyridine-based ureas in developing new antimicrobial agents (Reddy et al., 2003).

  • Enzyme Inhibition

    A study on urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea and others, subjected to urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, revealed moderate inhibition ranges. This underscores the potential of such derivatives in therapeutic applications targeting specific enzymatic pathways (Mustafa et al., 2014).

Molecular Docking and Computational Studies

  • Molecular Docking and DFT Studies: Synthesis, characterization, and computational studies of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea provided insights into its binding and interaction mechanisms. Computational quantum chemical studies and molecular docking with DNA highlighted its potential as a cytotoxic agent against cancer cells, offering a promising approach for drug design and development (Mushtaque et al., 2016).

properties

IUPAC Name

1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-9-8-17(11-12-4-6-15-7-5-12)14(18)16-13-3-2-10-20-13/h2-7,10H,8-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZLYJSZGBTMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.